molecular formula C₁₉H₂₄Cl₂N₂O B1152790 9-Hydroxyclomipramine Hydrochloride

9-Hydroxyclomipramine Hydrochloride

Cat. No.: B1152790
M. Wt: 367.31
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxyclomipramine Hydrochloride is a metabolite of clomipramine, a tricyclic antidepressant (TCA) primarily used to treat obsessive-compulsive disorder and depression. As an active metabolite, it contributes to the pharmacological effects of the parent drug through interactions with serotonin and norepinephrine reuptake transporters.

Properties

Molecular Formula

C₁₉H₂₄Cl₂N₂O

Molecular Weight

367.31

Synonyms

7-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-1-ol Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Clomipramine Hydrochloride

  • Structure: Clomipramine features a dibenzazepine backbone with a chlorine substituent and a dimethylaminopropyl side chain. 9-Hydroxyclomipramine likely arises from hydroxylation at the 9-position of the parent molecule.
  • Pharmacology: Clomipramine inhibits serotonin and norepinephrine reuptake (Ki values: ~0.3 nM for serotonin transporters). Its metabolite, 9-Hydroxyclomipramine, may retain similar activity but with altered pharmacokinetics (e.g., longer half-life) .
  • Analytical Methods : RP-HPLC methods validated for clomipramine (e.g., retention time: ~8.2 min, mobile phase: acetonitrile-phosphate buffer) could be adapted for 9-Hydroxyclomipramine analysis .

Table 1: Key Properties of Clomipramine and 9-Hydroxyclomipramine

Property Clomipramine Hydrochloride 9-Hydroxyclomipramine Hydrochloride (Inferred)
CAS Number 17321-77-6 Not explicitly listed in evidence
Molecular Formula C₁₉H₂₃ClN₂·HCl Likely C₁₉H₂₂ClNO·HCl
Primary Use Depression, OCD Active metabolite contributing to efficacy
Metabolic Pathway Hydroxylation, N-demethylation Derived from clomipramine hydroxylation

N-Desmethyl Clomipramine Hydrochloride

  • Structure : N-demethylated derivative of clomipramine, lacking one methyl group on the side chain.
  • Pharmacology : Reduced potency compared to clomipramine but contributes to cumulative antidepressant effects. Unlike 9-Hydroxyclomipramine, it is a primary metabolite in hepatic pathways .
  • Analytical Data : Catalogued under HY-12388A (CAS 29854-14-6); purity standards align with reference materials in .

Imipramine Hydrochloride and 10-Hydroxyimipramine

  • Imipramine : Parent compound of clomipramine, lacking the chlorine substituent. It shares a dibenzazepine structure and similar reuptake inhibition profile.
  • Structural differences in hydroxylation position may affect receptor binding kinetics .

Table 2: Structural and Functional Comparison of Hydroxylated Metabolites

Compound Hydroxylation Position CAS Number Pharmacological Role
9-Hydroxyclomipramine 9 (dibenzazepine ring) Not available Serotonin/norepinephrine modulation
10-Hydroxyimipramine 10 (dibenzazepine ring) 20438-96-4 Active metabolite of imipramine

9-Aminoacridine Hydrochloride

  • Structure: Contains an acridine ring with an amino group, differing from the dibenzazepine backbone of TCAs.
  • Application : Primarily an antiseptic and fluorescent probe. Unlike 9-Hydroxyclomipramine, it intercalates with DNA (e.g., binds dinucleoside phosphates via stacking interactions) .
  • Safety : Classified as hazardous (CAS 134-50-9), requiring precautions similar to TCAs in laboratory handling .

Analytical and Regulatory Considerations

  • Purity Standards : Reference materials for impurities (e.g., EP-grade Hydrochlorides in ) ensure consistency in pharmaceutical manufacturing. 9-Hydroxyclomipramine may require similar validation protocols .
  • Stability Testing : Solution stability data for amitriptyline hydrochloride (Table 8 in ) suggest that 9-Hydroxyclomipramine’s stability in aqueous buffers could be pH-dependent, necessitating tailored storage conditions .

Table 3: Example HPLC Parameters for Related Compounds

Compound Column Type Mobile Phase Retention Time (min)
Amitriptyline Hydrochloride C18 Acetonitrile:Phosphate (60:40) 6.5
Dosulepin Hydrochloride C8 Methanol:Water (70:30) 7.8
Clomipramine Hydrochloride C18 Acetonitrile:Phosphate (55:45) 8.2

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